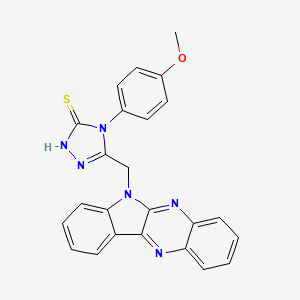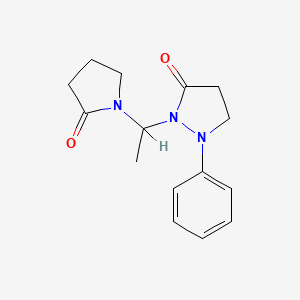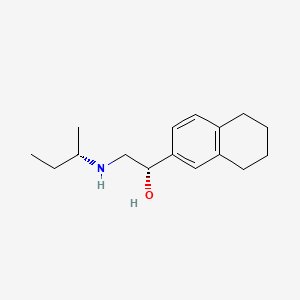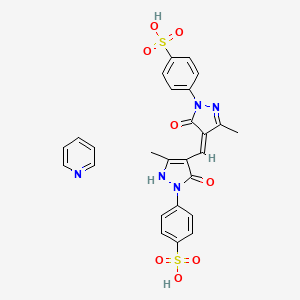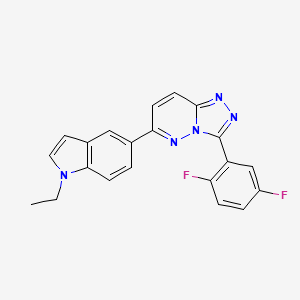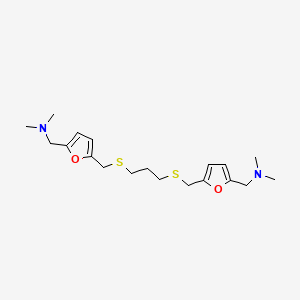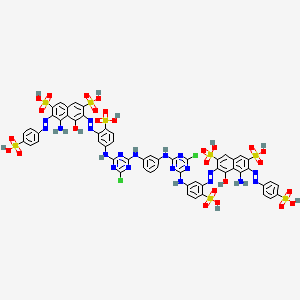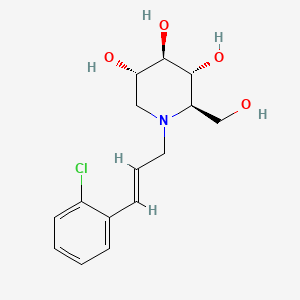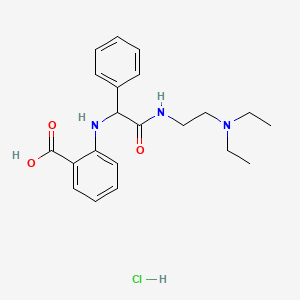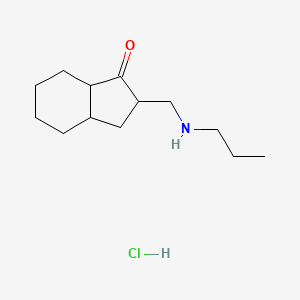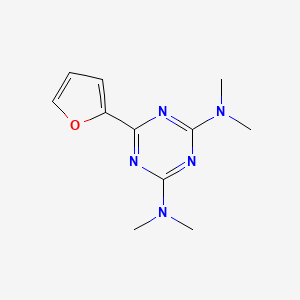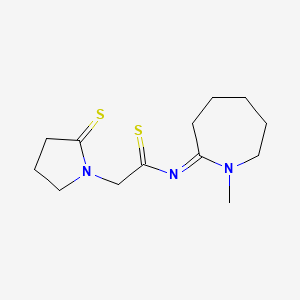
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- is a complex organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- typically involves the reaction of pyrrolidine derivatives with ethanethioamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- include other thioamides and pyrrolidine derivatives. Examples include:
- Thioacetamide
- Pyrrolidine-2-thione
- N-Methylpyrrolidine-2-thione
Uniqueness
The uniqueness of 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique combination of functional groups and molecular configuration makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
126647-16-3 |
|---|---|
Molecular Formula |
C13H21N3S2 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N-(1-methylazepan-2-ylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C13H21N3S2/c1-15-8-4-2-3-6-11(15)14-12(17)10-16-9-5-7-13(16)18/h2-10H2,1H3 |
InChI Key |
CJWVDKJZEARXDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC1=NC(=S)CN2CCCC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


